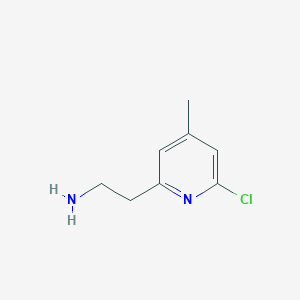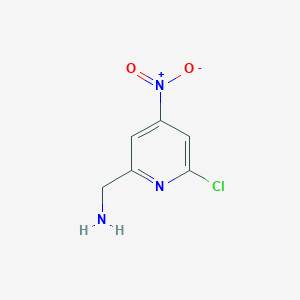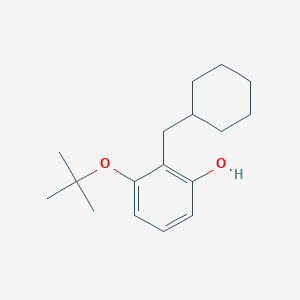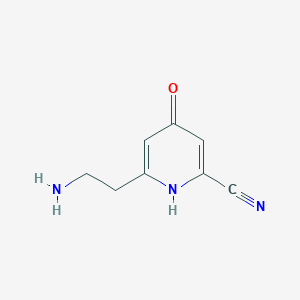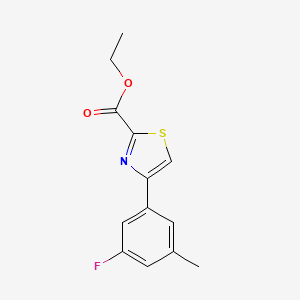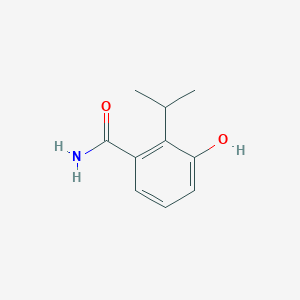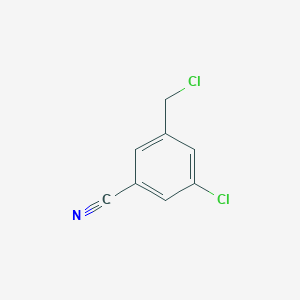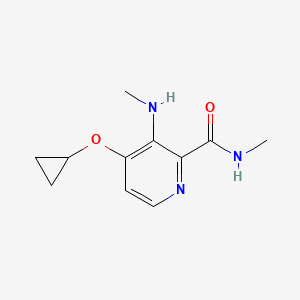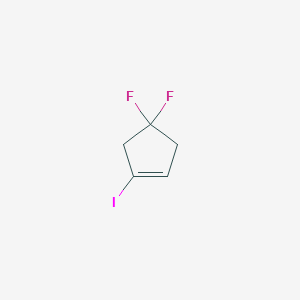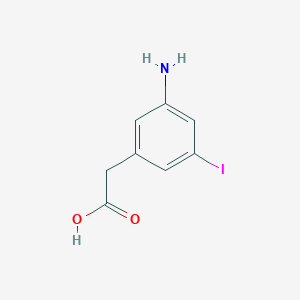
(3-Amino-5-iodophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-5-iodophenyl)acetic acid is an organic compound that features both an amino group and an iodine atom attached to a phenyl ring, with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of a boron reagent, a palladium catalyst, and a base in an aqueous or organic solvent.
Industrial Production Methods
Industrial production methods for (3-Amino-5-iodophenyl)acetic acid may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions makes them suitable for industrial applications, where the focus is on optimizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(3-Amino-5-iodophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form a hydrogen-substituted phenylacetic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro- or nitroso-substituted phenylacetic acids, while substitution of the iodine atom can produce a wide range of derivatives with different functional groups.
科学的研究の応用
(3-Amino-5-iodophenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Amino-5-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to (3-Amino-5-iodophenyl)acetic acid include:
(4-Iodophenyl)acetic acid: Lacks the amino group but has similar iodine substitution.
(3-Amino-4-iodophenyl)acetic acid: Has the amino group in a different position on the phenyl ring.
(3-Amino-5-bromophenyl)acetic acid: Substitutes bromine for iodine.
Uniqueness
The uniqueness of this compound lies in the specific positioning of the amino and iodine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C8H8INO2 |
|---|---|
分子量 |
277.06 g/mol |
IUPAC名 |
2-(3-amino-5-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H8INO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3,10H2,(H,11,12) |
InChIキー |
OYOUDBOHBSOLNU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)I)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


